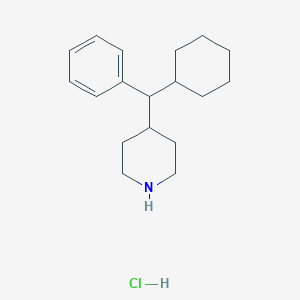
4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C18H28ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride typically involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the piperidine moiety. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various amines .
Scientific Research Applications
4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylmethyl)piperidine: A similar compound with a different substitution pattern.
1-(Cyclohexylmethyl)piperidine: Another derivative with a different position of the cyclohexylmethyl group.
Uniqueness
4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclohexyl and phenyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H28ClN |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
4-[cyclohexyl(phenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1,3-4,7-8,16-19H,2,5-6,9-14H2;1H |
InChI Key |
UHUWGARDLBYYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCNCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
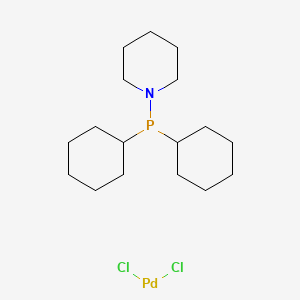
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
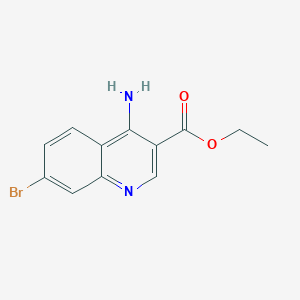
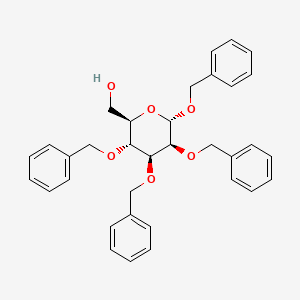
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
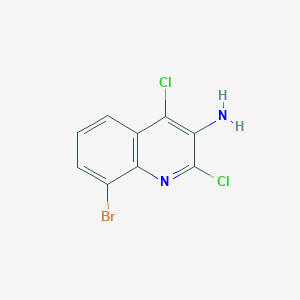
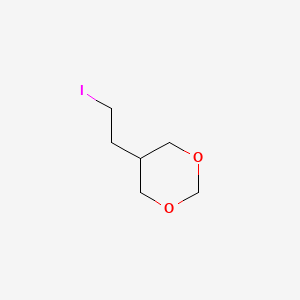
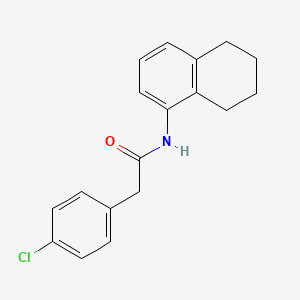
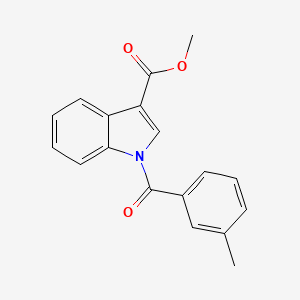
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
